6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Description
The exact mass of the compound 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNIQZCMPPVSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956936 | |
| Record name | 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35550-94-8 | |
| Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35550-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Benzocyclohepten-5-ol, 6,7,8,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035550948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
1-Benzosuberol vs. 1-Benzosuberone structural differences
Structural Architectures, Spectroscopic Signatures, and Synthetic Interconversion[1]
Executive Summary
The benzocycloheptene scaffold represents a critical pharmacophore in medicinal chemistry, serving as the core structure for agents targeting tubulin polymerization, aminopeptidases, and various GPCRs. This guide provides a rigorous technical comparison between the oxidized ketone form (1-Benzosuberone ) and its reduced alcohol counterpart (1-Benzosuberol ).[1]
The transition from the ketone to the alcohol is not merely a change in oxidation state; it represents a fundamental shift in molecular geometry (planar-like to puckered), electronic character (electrophilic to nucleophilic), and stereochemistry (achiral to chiral).[1] Understanding these differences is essential for optimizing structure-activity relationships (SAR) in drug discovery.[1]
Part 1: Structural & Electronic Architecture
The core distinction between these two molecules lies in the hybridization of the C5 carbon and the resulting conformational flexibility of the seven-membered ring.
1. Hybridization and Geometry[1]
-
1-Benzosuberone (Ketone): The C5 carbon is
hybridized. The carbonyl group imposes a degree of planarity on the adjacent carbons, slightly flattening the cycloheptene ring near the benzene fusion. This creates a conjugated system where the carbonyl is electron-withdrawing, deactivating the aromatic ring toward electrophilic aromatic substitution at the ortho positions.[1] -
1-Benzosuberol (Alcohol): The C5 carbon is
hybridized. This tetrahedral geometry forces the seven-membered ring into a more pronounced "puckered" or "twisted-chair" conformation to relieve transannular strain.[1] The hydroxyl group acts as both a hydrogen bond donor and acceptor, significantly altering the solvation profile compared to the ketone.
2. The Chirality Switch
The most critical pharmaceutical difference is stereochemistry.
-
Ketone: Achiral (Pro-chiral). It has a plane of symmetry.
-
Alcohol: Chiral.[2] The reduction generates a stereocenter at C5. In biological systems, the (
)- and ( )-enantiomers of benzosuberol derivatives often exhibit drastically different binding affinities.[1]
Figure 1: Structural and electronic transition from the ketone to the alcohol scaffold.[1][3]
Part 2: Spectroscopic Differentiation
For researchers monitoring reaction progress or verifying purity, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive fingerprints.[1]
Comparative Spectral Data
| Feature | 1-Benzosuberone (Ketone) | 1-Benzosuberol (Alcohol) | Mechanistic Insight |
| IR C=O[1] Stretch | 1670–1685 cm⁻¹ (Strong) | Absent | Conjugation with the benzene ring lowers the frequency slightly compared to aliphatic ketones. |
| IR O-H Stretch | Absent | 3200–3450 cm⁻¹ (Broad) | Indicates hydrogen bonding; broadness depends on concentration and solvent. |
| ¹H NMR (C5-H) | Absent | δ 4.5–5.0 ppm (Multiplet) | The proton geminal to the OH appears as a distinct multiplet due to coupling with C6 protons. |
| ¹³C NMR (C5) | δ ~205 ppm | δ ~70–75 ppm | The shift from carbonyl (>200 ppm) to carbinol (<80 ppm) is the clearest indicator of reduction. |
| Aromatic Region | distinct ortho deshielding | standard aromatic range | The carbonyl anisotropically deshields the peri proton (C4-H), shifting it downfield (~7.7 ppm) compared to the alcohol.[1] |
Part 3: Synthetic Interconversion & Protocols
The reduction of 1-benzosuberone is a standard yet critical transformation. Below are two protocols: a non-selective reduction for racemic synthesis and an asymmetric transfer hydrogenation (ATH) for enantioselective synthesis.
Protocol A: Standard Reduction (Racemic)
Objective: Complete conversion of ketone to racemic alcohol. Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Preparation: Dissolve 1-benzosuberone (1.0 eq) in MeOH (0.5 M concentration). Cool to 0°C to minimize side reactions.
-
Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes; Ketone R_f ~0.6, Alcohol R_f ~0.3).
-
Quench: Carefully add saturated NH₄Cl solution.
-
Workup: Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically >90% quantitative conversion.
Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)
Objective: Synthesis of chiral (
-
Catalyst Prep: In a glovebox or under Argon, mix the Ruthenium pre-catalyst (1 mol%) with the chiral ligand.
-
Reaction: Add 1-benzosuberone (1.0 eq) and the H-donor source (HCOOH/Et₃N).
-
Conditions: Stir at 28°C for 24 hours.
-
Purification: The alcohol is purified via flash column chromatography.
-
Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Figure 2: Decision tree for synthetic reduction pathways based on stereochemical requirements.
Part 4: Pharmacophore Implications
In drug development, the choice between the ketone and alcohol scaffold dictates the molecule's interaction with biological targets.
-
Metabolic Stability: The ketone is susceptible to reduction by cytosolic reductases (e.g., carbonyl reductase 1), leading to variable pharmacokinetics. The alcohol, conversely, is a substrate for glucuronidation (Phase II metabolism), facilitating excretion.
-
Binding Mode:
-
Ketone: Acts as a hydrogen bond acceptor only. Often used to lock the conformation of the fused ring system.
-
Alcohol: Acts as both a donor and acceptor. The hydroxyl group can engage in critical H-bonds with active site residues (e.g., serine or threonine side chains).[1]
-
-
Tubulin Inhibition: Research indicates that benzosuberene derivatives (dehydrated alcohol forms) and specific chiral benzosuberols show potent cytotoxicity against cancer lines, whereas the ketone precursors are often less active or serve merely as prodrugs [1].
References
-
Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Source: National Institutes of Health (PMC) URL:[Link]
-
1-Benzosuberone Physical & Spectral Data. Source: NIST Chemistry WebBook URL:[4][Link][1]
-
Aminobenzosuberone Scaffold as a Modular Chemical Tool. Source: PubMed (Molecules Journal) URL:[Link][1]
Sources
The Benzosuberol Scaffold: Nomenclature, Asymmetric Synthesis, and Pharmaceutical Utility
Executive Summary
The molecule 5-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene represents a critical chiral building block in medicinal chemistry. Often colloquially referred to as 1-benzosuberol , this scaffold serves as a pharmacophore in various therapeutic agents, including anti-inflammatory compounds and enzyme inhibitors. Its utility is defined by its bicyclic "privileged structure"—a benzene ring fused to a seven-membered saturated ring—which offers unique steric and electronic properties compared to its six-membered analogue, tetralin.
This guide addresses the three primary challenges researchers face with this molecule:
-
Nomenclature Ambiguity: Resolving the confusion between IUPAC numbering and historical trivial names.
-
Stereochemical Control: Protocols for synthesizing high-enantiomeric excess (ee) alcohols via Asymmetric Transfer Hydrogenation (ATH).
-
Pharmaceutical Application: Understanding its role in fragment-based drug discovery.
Chemical Identity & Synonym Matrix
The nomenclature for benzocycloheptene derivatives is notoriously inconsistent in literature, often leading to procurement errors or database mismatches. The core confusion arises from the numbering of the seven-membered ring.
The Synonym Matrix
| Identifier Type | Primary Value | Notes |
| IUPAC Name | 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol | The hydroxyl group defines position 5.[1][2][3][4] |
| Common Name | 1-Benzosuberol | Historical naming. "1" refers to the position relative to the suberane bridgehead in older conventions. |
| Alternative Name | 5-Hydroxybenzosuberane | Explicit description of the functional group. |
| CAS (Racemic) | 1210-60-2 | Standard grade for non-chiral applications. |
| CAS (R-isomer) | 14804-32-1 | (R)-(-)-1-Benzosuberol |
| CAS (S-isomer) | 14804-33-2 | (S)-(+)-1-Benzosuberol |
| InChI Key | HEOQXHNKRXRCTO-UHFFFAOYSA-N | Unique digital identifier. |
Structural Visualization & Nomenclature Logic
The following diagram clarifies the structural hierarchy and the numbering system that distinguishes "5-ol" from "1-benzosuberol."
Figure 1: Structural derivation of the target molecule. Note that the "5-position" in IUPAC corresponds to the benzylic carbon.
Asymmetric Synthesis Protocol
For pharmaceutical applications, the racemic mixture (CAS 1210-60-2) is rarely sufficient due to the distinct biological activities of enantiomers. The industry standard for generating chiral benzosuberol is Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst.
Why ATH? (Causality & Logic)
Unlike direct hydrogenation (
-
Safety: Eliminates high-pressure hydrogen vessels.
-
Selectivity: The "Noyori-type" catalyst creates a chiral pocket that rigidly controls the hydride delivery to the pro-chiral ketone face.
-
Thermodynamics: The reaction is irreversible when using formic acid (releasing
), driving conversion to 100%.
Detailed Protocol: Ru-Catalyzed Reduction
Target: (S)-1-Benzosuberol (>95% ee) Substrate: 1-Benzosuberone (CAS 826-73-3)
Reagents & Materials
-
Substrate: 1-Benzosuberone (1.0 eq)
-
Catalyst: RuCl (0.5 mol%)
-
Hydrogen Donor: Formic acid/Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Inert Gas: Nitrogen or Argon
Step-by-Step Workflow
-
Catalyst Activation:
-
In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DCM.
-
Why: Oxygen poisons the Ruthenium hydride species. Degassing is non-negotiable.
-
-
Reaction Initiation:
-
Add the 1-Benzosuberone substrate to the catalyst solution.
-
Cool the mixture to 0°C.
-
Why: Lower temperatures reduce the reaction rate but significantly increase enantioselectivity (Kinetic Resolution principle).
-
-
Hydrogen Donor Addition:
-
Add the HCOOH/Et3N mixture dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The ketone spot (
) should disappear; alcohol spot ( ) appears.
-
-
Quench & Workup:
-
Quench with saturated
(neutralizes excess acid). -
Extract with DCM (
). -
Wash organic layer with brine, dry over
.
-
-
Purification:
-
Flash column chromatography (Silica gel, 0
20% EtOAc in Hexanes).
-
Synthesis Workflow Diagram
Figure 2: Asymmetric Transfer Hydrogenation (ATH) pathway utilizing kinetic control for enantiopurity.
Analytical Characterization
Validating the identity and purity of 5-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene requires a multi-modal approach.
NMR Spectroscopy (Diagnostic Signals)
-
1H NMR (400 MHz, CDCl3):
- 7.10–7.45 (m, 4H): Aromatic protons.
- 4.95 (t, 1H): The benzylic proton at C5. This is the critical signal. In the ketone precursor, this signal is absent.
- 1.60–2.90 (m, 8H): The methylene envelope of the cycloheptane ring.
Chiral HPLC (Enantiomeric Excess)
To determine ee (critical for drug applications), standard reverse-phase HPLC is insufficient.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: Baseline separation of (R) and (S) enantiomers.
Pharmaceutical Utility & References
The "Privileged" Scaffold
The benzocycloheptene ring system is termed "privileged" because its conformation allows it to mimic various bioactive peptides and bind to diverse protein targets.
-
GPCR Ligands: The 7-membered ring provides a specific "twist" conformation that differentiates it from flat naphthalene structures, enhancing selectivity for dopamine and serotonin receptors.
-
Protease Inhibitors: Derivatives of 5-amino-benzocycloheptene (bio-isosteres of the alcohol) have shown efficacy in inhibiting converting enzymes, where the stereochemistry at C5 dictates the "fit" into the enzyme's active site.
-
Anti-inflammatory Agents: Research indicates that the threo diastereomers of amino-alcohol derivatives of this scaffold exhibit significant activity in reverse passive Arthus reaction (RPAR) models, whereas erythro forms are inactive [1].[1]
References
-
Stereochemical considerations and anti-inflammatory activity
- Title: Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols.
- Source: PubMed / J Med Chem.
-
Link:[Link] (Search Term: 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols)
-
General Properties & CAS Data
-
Asymmetric Synthesis Methodology
-
Commercial Availability & Specs
- Title: 1-Benzosuberol Product Specific
-
Source: Sigma-Aldrich.[7]
Sources
- 1. Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5H-Benzocycloheptene,6,7,8,9-tetrahydro- [webbook.nist.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Benzocycloheptene | C11H14 | CID 136842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-6-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Solubility Profile & Technical Handling of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol
Executive Summary
This guide provides a technical analysis of the solubility characteristics of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol (1-Benzosuberol). As a secondary benzylic alcohol fused to a seven-membered cycloalkane ring, this molecule serves as a critical chiral building block in the synthesis of CNS-active agents (e.g., sertraline analogs) and antihistamines.
Understanding its solubility landscape is not merely about dissolution; it is about optimizing reaction kinetics, purification yields (recrystallization), and preventing unwanted side reactions such as acid-catalyzed elimination to 6,7-dihydro-5H-benzocycloheptene. This document synthesizes physicochemical principles with practical solvent selection protocols.
Physicochemical Profile & Solubility Mechanism[1][2]
To predict solubility behavior without empirical data for every solvent, we analyze the molecular structure. 1-Benzosuberol exhibits a "Janus-faced" amphiphilic character:
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₁H₁₄O | Moderate Molecular Weight (162.23 g/mol ) |
| LogP (Predicted) | ~2.3 – 2.8 | Lipophilic Dominance: High affinity for non-polar and chlorinated solvents. |
| H-Bond Donor | 1 (Hydroxyl group) | Enables solubility in protic solvents (Alcohols). |
| H-Bond Acceptor | 1 (Oxygen lone pair) | Enables solubility in polar aprotic solvents (DMSO, DMF). |
| Structure | Fused Benzene-Cycloheptane | The bulky, hydrophobic bicycle disrupts water structuring, making it water-insoluble . |
The "Like Dissolves Like" Mechanism[1]
-
Aromatic/Aliphatic Backbone: The benzene ring and the saturated cycloheptane ring drive solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate via Van der Waals (London Dispersion) forces.
-
Benzylic Hydroxyl: This group allows the molecule to engage in hydrogen bonding, granting it high solubility in Methanol and Ethanol, which is critical for its synthesis via NaBH₄ reduction.
Solubility Landscape: Solvent Compatibility Table
The following data categorizes solvents based on their thermodynamic interaction with 1-Benzosuberol.
Note: "High Solubility" implies >50 mg/mL; "Moderate" implies 10–50 mg/mL; "Low" implies <1 mg/mL.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes & Applications |
| Polar Protic | Methanol | High | Preferred solvent for NaBH₄ reduction of 1-benzosuberone. |
| Ethanol | High | Excellent for recrystallization when paired with water (antisolvent). | |
| Water | Insoluble | Used as an antisolvent to crash out the product after reaction. | |
| Chlorinated | Dichloromethane (DCM) | High | Ideal for liquid-liquid extraction from aqueous workups. |
| Chloroform | High | Good for NMR analysis; excellent solubilizer. | |
| Polar Aprotic | DMSO | High | Used for biological assays; difficult to remove (high boiling point). |
| Ethyl Acetate | High | Standard solvent for TLC and column chromatography. | |
| THF | High | Suitable for reactions requiring anhydrous conditions. | |
| Non-Polar | Hexane / Heptane | Low / Moderate | Solubility increases significantly with heat. Used as the non-polar component in recrystallization. |
| Toluene | Moderate/High | Good for scale-up extractions; avoids chlorinated solvent restrictions. |
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Extraction, or Purification).
Figure 1: Decision tree for solvent selection based on process requirements. Blue nodes indicate core objectives; dashed nodes indicate recommended solvent systems.
Experimental Protocol: Thermodynamic Solubility Assessment
As a researcher, relying on literature values is insufficient for critical formulations. You must validate solubility in your specific solvent lot. Use the Shake-Flask Method , the gold standard for thermodynamic solubility.
Materials Required[2][3][4][5][6][7][8]
-
1-Benzosuberol (Solid)
-
Target Solvent (HPLC Grade)
-
Agitated Incubator (set to 25°C)
-
Syringe Filters (0.45 µm PTFE for organics)
-
HPLC-UV or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Supersaturation: Add excess 1-benzosuberol solid to 2 mL of the target solvent in a glass vial. Ensure undissolved solid remains visible at the bottom (indicating saturation).
-
Equilibration: Agitate the vial at 25°C for 24 hours.
-
Why? This ensures the system reaches thermodynamic equilibrium, overcoming slow dissolution kinetics common with crystalline lipophiles.
-
-
Filtration: Pass an aliquot of the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial.
-
Caution: Pre-saturate the filter with a small amount of solution to prevent drug adsorption loss.
-
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (Detection @ 210 nm or 254 nm).
-
Calculation:
Critical Handling & Stability Notes
Acid Sensitivity
1-Benzosuberol is a benzylic alcohol . In the presence of strong acids (e.g., HCl, H₂SO₄) and non-nucleophilic solvents, it readily undergoes dehydration to form 1-benzosuberene (conjugated alkene).
-
Implication: Avoid using acidic solvents or acidic modifiers (like TFA) in solubility studies unless stability is verified.
-
Storage: Store in neutral solvents (MeOH, DMSO).
Chiral Resolution
Since the molecule is chiral (C5 position), solubility may differ slightly between the racemate and the pure enantiomer in chiral solvents, though in achiral solvents (EtOH, DCM), the solubility of the enantiomers is identical. The racemate may have lower solubility than pure enantiomers due to crystal lattice energy differences (racemic compound formation).
References
Technical Guide: Molecular Weight, Formula, and Synthesis of Benzosuberol
[1]
Executive Summary
Benzosuberol (1-benzosuberol) is a critical bicyclic chiral scaffold in medicinal chemistry, distinct from its tricyclic analog (dibenzosuberol) and its six-membered homolog (tetralol).[1] Characterized by a fused benzene and cycloheptane ring system, it serves as a vital intermediate in the synthesis of bioactive compounds targeting histone deacetylases (HDACs) , GPCRs , and tubulin polymerization .
This guide provides the definitive physicochemical profile of benzosuberol, details its synthesis via chemo- and biocatalytic routes, and establishes a self-validating analytical protocol for enantiomeric purity—a crucial quality attribute (CQA) in modern drug development.[1]
Physicochemical Profile
The following data constitutes the validated identity for 1-Benzosuberol (Systematic name: 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol).
Core Identity Matrix[1]
| Property | Value | Technical Notes |
| Chemical Formula | C₁₁H₁₄O | Confirmed via elemental analysis (C: 81.44%, H: 8.70%, O: 9.86%).[1] |
| Molecular Weight | 162.23 g/mol | Monoisotopic mass: 162.1045 Da.[1] |
| CAS Number (Racemic) | 1210-60-2 | Standard commercial grade.[1] |
| CAS (S)-Enantiomer | 20970-75-6 | Eutomer for specific enzymatic pathways.[1] |
| CAS (R)-Enantiomer | 20970-76-7 | Distomer in select pharmacological contexts.[1] |
| Appearance | White crystalline solid or oil | Melting point is stereochemistry-dependent (Racemate: ~58-60°C).[1] |
| Solubility | Soluble in EtOH, DCM, DMSO | Sparingly soluble in water; LogP ~2.4. |
Structural Homology & Disambiguation[1][2]
-
Differentiation: Do not confuse with Dibenzosuberol (C₁₅H₁₄O, MW 210.27), the tricyclic metabolite of the antidepressant Amitriptyline.
-
SAR Context: Benzosuberol is the 7-membered ring homolog of 1-Tetralol .[1] This ring expansion induces different pucker conformations, altering binding affinity in hydrophobic pockets compared to tetralin-based drugs like Sertraline.
Synthetic Pathways & Mechanism[1]
The synthesis of benzosuberol typically proceeds via the reduction of 1-benzosuberone (CAS 826-73-3).[1] While chemical reduction yields a racemate, asymmetric transfer hydrogenation (ATH) or biocatalysis is required for enantiopure applications.
Reaction Mechanism Visualization[1][3]
Figure 1: Comparative synthetic routes. Route A (Chemical) is standard for bulk intermediates; Route B (Enzymatic) is preferred for late-stage pharmaceutical intermediates requiring high optical purity.
Protocol: Standard Chemical Reduction (Route A)
Objective: Produce high-purity (±)-benzosuberol for analytical standards or non-chiral scaffolding.
-
Setup: Charge a round-bottom flask with 1-benzosuberone (1.0 eq) and Methanol (10 volumes). Cool to 0°C.[1]
-
Addition: Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]
-
Reaction: Warm to ambient temperature (25°C) and stir for 2 hours.
-
Monitoring (Self-Validation): Perform TLC (Hexane:EtOAc 80:20).
-
Pass Criteria: Disappearance of ketone spot (Rf ~0.6) and appearance of alcohol spot (Rf ~0.3).
-
-
Quench: Add saturated NH₄Cl solution dropwise.
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Analytical Characterization & Validation
To ensure the integrity of the synthesized material, the following multi-modal analysis is required.
1H-NMR Validation (400 MHz, CDCl₃)
The benzylic proton is the diagnostic signal for conversion.[1]
| Proton Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Ar-H | 7.10 - 7.45 ppm | Multiplet | 4H | Aromatic ring protons |
| C5-H (Benzylic) | 4.95 ppm | Triplet (dd) | 1H | Chiral center methine |
| C6-C9 H | 1.50 - 2.10 ppm | Multiplet | 8H | Cycloheptyl ring methylene |
| -OH | ~2.30 ppm | Broad Singlet | 1H | Hydroxyl (exchangeable) |
Chiral HPLC Method (Enantiomeric Excess)
For asymmetric synthesis validation, standard reverse-phase HPLC is insufficient.[1]
-
Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention:
Pharmaceutical Relevance & Applications
Benzosuberol is not merely a solvent or reagent; it is a privileged scaffold in drug discovery.
Pharmacophore Mapping
The benzocycloheptene ring system mimics the twisted conformation of tubulin-binding agents and certain GPCR ligands.[1]
-
Anticancer (Tubulin Inhibition): The 7-membered ring provides a distinct steric volume compared to the flat naphthalene system, often improving solubility and metabolic stability in colchicine site inhibitors [1].[1]
-
CNS Agents: Structural analogs of benzosuberol are explored as serotonin (5-HT) receptor modulators, leveraging the flexibility of the cycloheptane ring to induce induced-fit binding in the receptor pocket [2].[1]
-
Enzymatic Resolution: Benzosuberol esters are frequently used as model substrates to characterize the activity of novel lipases and esterases in biocatalysis research [3].
Workflow: From Scaffold to Lead Candidate
Figure 2: Development pipeline. The hydroxyl group of benzosuberol serves as the primary handle for attaching pharmacophores via Mitsunobu or alkylation reactions.[1]
References
Methodological & Application
Protocol for the Chemoselective Reduction of 1-Benzosuberone to 1-Benzosuberol
[1]
Abstract & Strategic Overview
1-Benzosuberol (1-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene) is a critical pharmacophore found in various central nervous system (CNS) agents and tricyclic antidepressant analogues.[1] This protocol details the chemoselective reduction of 1-benzosuberone using Sodium Borohydride (
Why this Protocol?
While Lithium Aluminum Hydride (
-
Chemoselectivity: Reduces ketones/aldehydes without affecting esters, amides, or nitriles potentially present on complex scaffolds.
-
Safety Profile: Compatible with protic solvents (methanol/ethanol) and manageable hydrogen evolution.
-
Operational Simplicity: Does not require cryogenic conditions (
) or rigorous anhydrous techniques necessary for .
Critical Material Attributes (CMA)
Reagents & Properties[2]
| Reagent | CAS No.[2][3][4][5][6] | MW ( g/mol ) | Role | Safety Hazards |
| 1-Benzosuberone | 826-73-3 | 160.21 | Substrate | Irritant (Skin/Eye) |
| Sodium Borohydride | 16940-66-2 | 37.83 | Reducing Agent | Water-reactive, Toxic, Corrosive |
| Methanol (anhydrous) | 67-56-1 | 32.04 | Solvent | Flammable, Toxic |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | Quench | Corrosive |
Equipment
-
Reaction Vessel: 3-neck round bottom flask (RBF) equipped with a magnetic stir bar and internal thermometer.[1]
-
Temperature Control: Ice-water bath (
). -
Addition: Powder funnel or solid addition port (for
). -
Monitoring: TLC plates (Silica gel
), UV lamp (254 nm).
Experimental Protocol
Reaction Setup
-
Charge Substrate: To a clean, dry 3-neck RBF, add 1-benzosuberone (1.0 equiv).[1]
-
Solvation: Add Methanol (10 volumes relative to substrate mass).
-
Expert Note: Methanol is preferred over ethanol due to faster reaction kinetics, though ethanol is a greener alternative.
-
-
Cooling: Place the flask in an ice-water bath. Stir until the internal temperature reaches
.
Reagent Addition (Critical Step)[1]
-
Stoichiometry: Weigh out Sodium Borohydride (
, 0.6 equiv).-
Theoretical: 0.25 equiv is required (4 hydrides per B).
-
Practical: 0.5–0.6 equiv is used to account for solvent reaction and ensure rapid completion.
-
-
Addition: Add
portion-wise over 15–20 minutes.-
Caution: Exothermic reaction with hydrogen gas evolution (
). Maintain internal temperature . Ensure adequate venting.
-
Reaction & Monitoring
-
Warm Up: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
-
Stir: Agitate for 1–2 hours.
-
In-Process Control (IPC): Monitor via TLC (Eluent: 20% EtOAc in Hexanes).
-
Ketone
: ~0.6 (UV active, dark spot). -
Alcohol
: ~0.3 (UV active, often stains with PMA/Vanillin).
-
Workup & Isolation
-
Quench: Cool reaction back to
. Slowly add 1M HCl or Saturated solution to destroy excess hydride.-
pH Target: Adjust to pH ~6–7. Avoid strongly acidic conditions to prevent elimination to the alkene (1,2-dihydro-3H-benzo[7]annulene).[1]
-
-
Extraction: Remove Methanol under reduced pressure (Rotavap). Dilute residue with Water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Drying: Wash combined organics with Brine, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent to yield crude 1-benzosuberol.
Mechanistic Pathway
The reduction proceeds via nucleophilic attack of the borohydride anion on the carbonyl carbon.[1] The solvent (MeOH) plays a dual role: solvating the species and acting as a proton source for the final alcohol formation.[7]
Figure 1: Mechanistic workflow of the borohydride reduction.[1] Note that the product is formed as a racemate.
Characterization & Analysis
Physical Properties[10]
-
Appearance: Viscous colorless oil or low-melting solid (mp ~102°C for pure enantiomers, racemate often lower/oil).[1]
-
Yield: Typical isolated yields range from 85% to 95% .
Spectroscopic Data (Expected)
| Method | Diagnostic Signal | Interpretation |
| IR | ~3300–3400 | Appearance of O-H stretch.[1][8] |
| IR | ~1680 | Disappearance of C=O ketone stretch. |
| 1H NMR | Benzylic proton ( | |
| 13C NMR | Carbinol carbon ( |
Troubleshooting & Optimization
Use the following decision tree to address common deviations during the protocol.
Figure 2: Decision tree for reaction monitoring and troubleshooting.
Advanced Considerations
-
Stereochemistry: This protocol yields racemic (
)-1-benzosuberol.[1] If an enantiopure product is required for drug development, consider using a CBS-reduction (Corey-Bakshi-Shibata) or enzymatic reduction (ketoreductases) instead of standard .[1] -
Scale-up: On >100g scale, the exotherm upon
addition is significant.[1] Use a solid addition funnel and monitor off-gassing ( ) closely.[1]
References
-
National Institute of Standards and Technology (NIST). 1-Benzosuberone - Gas Phase IR Spectrum.[1] NIST Chemistry WebBook, SRD 69. [Link][1]
-
PubChem. 1-Benzosuberone Compound Summary. National Library of Medicine. [Link]
-
Chaikin, S.W.[8] & Brown, W.G. Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride.[1] J. Am. Chem. Soc. 1949, 71, 1, 122–125. (Foundational reference for NaBH4 reduction mechanism).
Sources
- 1. 1-Benzosuberone [webbook.nist.gov]
- 2. 1-苯并环庚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Benzosuberone(826-73-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1-Benzosuberone [webbook.nist.gov]
- 5. 1-Benzosuberone 99 826-73-3 [sigmaaldrich.com]
- 6. 1-Benzosuberone (CAS 826-73-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Using benzosuberol as a chiral building block in synthesis
Executive Summary
The 1-benzosuberol (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various CNS agents, SERT inhibitors, and tubulin polymerization inhibitors. Its seven-membered ring confers unique conformational flexibility compared to the rigid tetralin analogs, often resulting in distinct receptor binding profiles.
This guide details the production of high-enantiopurity (>99% ee) 1-benzosuberol and its subsequent functionalization. We present two validated pathways: Asymmetric Transfer Hydrogenation (ATH) for large-scale chemical synthesis and Lipase-Mediated Kinetic Resolution for mild, biocatalytic purification. Furthermore, we outline the protocol for converting the chiral alcohol into the valuable 5-aminobenzosuberan scaffold with stereochemical control.
Module 1: Synthesis of Chiral 1-Benzosuberol
Researchers often face a choice between chemocatalysis (speed, scalability) and biocatalysis (mild conditions, high selectivity). Below are the optimized protocols for both.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Best for: Scalable synthesis (>100g) requiring high throughput.
Mechanism: The reaction utilizes a Ruthenium(II) catalyst complexed with a chiral monosulfonylated diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru-center and a proton from the amine ligand to the ketone, inducing chirality.
Materials:
-
Substrate: 1-Benzosuberone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Protocol:
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] in degassed DCM.
-
Addition: Add the formic acid/TEA mixture (3.0 eq) followed by 1-benzosuberone.
-
Reaction: Stir at 28°C for 12–16 hours. Monitor conversion via GC-MS.
-
Critical Control Point: The reaction is equilibrium-driven by the release of CO₂. Ensure the vessel is open to an inert gas line (bubbler) to vent CO₂.
-
-
Workup: Quench with water. Extract with DCM.[1] Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
Expected Results:
-
Yield: >95%
-
ee: >97% (S-enantiomer using S,S-ligand)
Protocol B: Lipase-Mediated Kinetic Resolution
Best for: Obtaining both enantiomers in high purity or when metal contamination is a concern.
Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic benzosuberol, leaving the (S)-alcohol unreacted.
Materials:
-
Substrate: rac-1-Benzosuberol
-
Enzyme: Novozym® 435 (Immobilized CAL-B)
-
Acyl Donor: Vinyl Acetate (3.0 eq)
-
Solvent: Toluene or MTBE (Anhydrous)
Step-by-Step Protocol:
-
Setup: Dissolve rac-benzosuberol in toluene (0.1 M). Add Vinyl Acetate.
-
Initiation: Add Novozym 435 (20 mg/mmol substrate).
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring: Monitor via Chiral HPLC. Stop reaction at exactly 50% conversion.
-
Why? Beyond 50%, the enzyme may begin slowly accepting the "wrong" enantiomer, eroding the ee of the product.
-
-
Separation: Filter off the enzyme. Evaporate solvent. Separate the (S)-alcohol from the (R)-acetate via column chromatography.
Comparison of Methods:
| Feature | Ru-Catalyzed ATH | Enzymatic Resolution |
| Theoretical Yield | 100% (of desired enantiomer) | 50% (max for kinetic resolution) |
| Enantiomeric Excess | 95-99% | >99% (highly specific) |
| Time | 12-16 hours | 24-48 hours |
| Cost Driver | Ru-Catalyst | Enzyme & Yield Loss |
| Scalability | High (kg scale) | Medium |
Module 2: Functionalization - Stereospecific Amination
A major challenge with benzylic alcohols like benzosuberol is the lability of the C-O bond. Direct substitution often leads to racemization via a stable benzylic carbocation. To install an amine (common in drug targets) while maintaining chirality, Mitsunobu Inversion is the preferred self-validating protocol.
Target Transformation: (S)-Benzosuberol
Workflow Diagram:
Caption: Stereospecific conversion of (S)-Benzosuberol to (R)-Amine via Mitsunobu inversion. The SN2 mechanism prevents racemization typically seen in acid-catalyzed substitutions.
Protocol:
-
Reagents: Dissolve (S)-benzosuberol (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in dry THF. Cool to 0°C.[1]
-
Azide Source: Add Diphenylphosphoryl azide (DPPA, 1.2 eq).
-
Activator: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Maintain temp < 5°C.
-
Reaction: Allow to warm to RT. Stir 12h.
-
Reduction (Staudinger): Add PPh₃ (1.5 eq) and water (1.0 eq) to the crude azide solution. Heat to 50°C for 4h to release N₂ and yield the amine.
Module 3: Strategic Application Notes
1. Conformational Considerations: Unlike the 6-membered tetralin ring, the 7-membered benzosuberan ring exists in a flexible twist-chair conformation. When designing inhibitors, this flexibility allows the benzosuberol scaffold to adopt "induced fit" geometries in receptor pockets that rigid analogs cannot access.
2. Safety: Benzylic Carbocation Risks: In acidic media (e.g., during deprotection steps), 1-benzosuberol derivatives prone to elimination to form 1-benzosuberene .
-
Detection: Monitor UV absorbance. The conjugated double bond of benzosuberene has a distinct, strong absorbance at 254nm compared to the alcohol.
-
Prevention: Always maintain basic or neutral conditions during workups unless the specific step requires acid.
3. Analytical Validation:
-
HPLC Method: Daicel Chiralcel OD-H column.
-
Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 220 nm.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-Mediated Kinetic Resolution of Racemic 1-Benzosuberol. Tetrahedron: Asymmetry. Link
-
Palmer, A. M., et al. (2000). Structure-Activity Relationships of Benzocycloalkyl- and Benzocycloalkenyl-amines as 5-HT Reuptake Inhibitors. Journal of Medicinal Chemistry. Link
-
Swamy, K. C. K., et al. (2003). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link
Sources
Technical Application Note: Chlorination of 6,7,8,9-Tetrahydro-5H-benzoannulen-5-ol
Technical Application Note: Chlorination of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Topic: Conversion of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (commonly 1-benzosuberol ) to 5-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene using thionyl chloride (
Target Audience: Medicinal Chemists, Process Development Scientists.
Significance: The 5-chloro-benzocycloheptene scaffold is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs), antihistamines, and CNS-active agents. The transformation requires converting a secondary benzylic alcohol to a chloride.[1] While seemingly trivial, this reaction is fraught with competing pathways—specifically elimination to the styrene-like alkene (1-benzosuberene) and hydrolysis during workup due to the high reactivity of the benzylic chloride.
This guide provides a robust, self-validating protocol designed to maximize yield while suppressing elimination byproducts.
Mechanistic Insight & Reaction Design
The Benzylic Challenge
The substrate contains a hydroxyl group at the benzylic position of a fused 7-membered ring. This structural feature dictates the reaction trajectory:
-
Carbocation Stability: The benzylic carbocation is resonance-stabilized, making
(substitution) and (elimination) pathways highly competitive. -
Ring Conformation: The cycloheptene ring is flexible. Elimination to the alkene introduces conjugation with the benzene ring, providing a thermodynamic sink (driving force) for the unwanted side reaction.
Thionyl Chloride Dynamics
The reaction proceeds via an initial chlorosulfite ester intermediate (
-
Pathway A (No Base -
/ ): The chlorosulfite decomposes with retention of configuration (internal nucleophilic substitution, ) or dissociates into an ion pair ( ) leading to racemization. -
Pathway B (With Pyridine -
): Pyridine acts as an HCl scavenger and nucleophilic catalyst. It displaces the chlorosulfite leaving group, forming an activated intermediate that is attacked by chloride.[5]-
Benefit: Inversion of configuration (stereocontrol) and buffering of the reaction medium to suppress acid-catalyzed elimination.
-
Selected Strategy: Pathway B (Pyridine-Buffered) .
We utilize a slight excess of pyridine in dichloromethane (DCM) at low temperature (
Mechanistic Pathway Diagram
Caption: Divergent pathways: Pyridine promotes the direct SN2 route (Green), bypassing the cation that leads to elimination (Red).
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Eq. | MW ( g/mol ) | Notes |
| 1-Benzosuberol | Substrate | 1.0 | 162.23 | Dry thoroughly before use. |
| Thionyl Chloride | Reagent | 1.2 - 1.5 | 118.97 | Distill if yellow/impure. |
| Pyridine | Base/Catalyst | 1.5 - 2.0 | 79.10 | Dry over KOH pellets. |
| Dichloromethane (DCM) | Solvent | -- | -- | Anhydrous ( |
Step-by-Step Methodology
Pre-requisites:
-
All glassware must be oven-dried (
). -
Perform reaction under an inert atmosphere (
or ). -
Safety:
releases and . Work in a high-efficiency fume hood.
Procedure:
-
Preparation:
-
Charge a 3-neck round-bottom flask with 1-Benzosuberol (1.0 eq) and anhydrous DCM (10 mL per gram of substrate).
-
Add Pyridine (1.5 eq) via syringe.
-
Cool the mixture to
using an ice/water bath. Stir for 10 minutes.
-
-
Addition:
-
Dilute Thionyl Chloride (1.2 eq) in a small volume of DCM (1:1 v/v).
-
Add the
solution dropwise over 15–20 minutes. Caution: Exothermic reaction. Gas evolution ( ) will occur.[3] -
Maintain internal temperature
.
-
-
Reaction:
-
Allow the mixture to warm naturally to Room Temperature (RT) over 1 hour.
-
Stir at RT for an additional 2–3 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 9:1). The alcohol (
) should disappear; the chloride ( ) and alkene ( ) may appear. -
Note: Benzylic chlorides can hydrolyze on silica. Run TLC quickly or treat the plate with
vapor before spotting to prevent artifactual alcohol spots.
-
-
Workup (Critical for Stability):
-
Cool the mixture back to
. -
Quench by slow addition of ice-cold water or saturated
. Do not use strong base (NaOH) as it promotes elimination. -
Separate phases. Extract the aqueous layer with DCM (
). -
Wash combined organics with:
-
Cold 1M HCl (to remove pyridine).
-
Sat.
. -
Brine.
-
-
Dry over anhydrous
(avoid as it can be too Lewis acidic). -
Concentrate under reduced pressure at low temperature (
bath).
-
-
Purification & Storage:
-
Do NOT purify on Silica Gel unless absolutely necessary (significant degradation will occur).
-
The crude product is often sufficiently pure (
) for subsequent steps. -
If purification is required, use Vacuum Distillation (short path) or rapid filtration through a short plug of neutral alumina.
-
Storage: Store at
under Argon. Use immediately if possible.
-
Experimental Workflow Diagram
Caption: Step-by-step execution flow emphasizing temperature control and mild quenching conditions.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| High % of Alkene (Elimination) | Reaction temp too high or workup too basic. | Keep reaction at |
| Starting Material Persists | Distill | |
| Product decomposes on TLC | Silica acidity hydrolyzing the chloride. | Pre-elute TLC plate with 1% |
| Low Yield after Column | Product degraded on column. | Avoid column chromatography. Use crude or distill. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic discussion of vs with ).
-
Gao, Y.; Sharpless, K. B. "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive," J. Am. Chem. Soc.1988 , 110, 7538. Link (Discusses activation of alcohols and elimination risks).
-
Organic Syntheses. "Chlorination of Alcohols: General Procedures." Link (Searchable database for standard chlorination protocols).
Application Note: Synthesis of 2-Aminothiazole Derivatives from Benzosuberone Scaffolds
Abstract
This application note details the synthesis of 9,10-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine derivatives starting from 1-benzosuberone . The tricyclic scaffold formed by fusing a thiazole ring to the benzosuberone core is a privileged structure in medicinal chemistry, exhibiting potent kinase inhibitory, anti-inflammatory, and antimicrobial properties. We present two distinct protocols: a Classical Stepwise Method ideal for scale-up and high-purity requirements, and a One-Pot Iodine-Mediated Method optimized for rapid library generation and green chemistry compliance.
Introduction & Retrosynthetic Analysis
The benzosuberone moiety (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) serves as a robust lipophilic spacer in drug design. Fusing it with a 2-aminothiazole ring via the Hantzsch Thiazole Synthesis creates a rigid tricyclic system that mimics the ATP-binding pocket of various kinases.
Strategic Disconnection
The synthesis relies on the activation of the
Figure 1: Retrosynthetic analysis of the benzosuberone-thiazole fusion.
Reaction Mechanism
The formation of the thiazole ring proceeds via the Hantzsch synthesis mechanism.[1] The sulfur atom of the thiourea acts as a nucleophile, attacking the
Figure 2: Mechanistic pathway of the Hantzsch Thiazole Synthesis on a cyclic ketone.
Experimental Protocols
Method A: Classical Stepwise Synthesis (Scale-Up Preferred)
This method isolates the brominated intermediate, allowing for purification before the cyclization step. This is critical when high purity is required, as it prevents unreacted ketone from contaminating the final product.
Step 1:
-Bromination of Benzosuberone
Reagents: 1-Benzosuberone (1.0 eq), Bromine (
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a pressure-equalizing addition funnel and a drying tube (
). -
Dissolution: Dissolve 10 mmol of 1-benzosuberone in 20 mL of Glacial AcOH. Cool to 0–5°C in an ice bath.
-
Addition: Add a solution of bromine (10.5 mmol) in 5 mL AcOH dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature <10°C to prevent poly-bromination.
-
-
Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for the starting ketone (
) should disappear, replaced by the bromo-ketone ( ). -
Workup: Pour the mixture into ice-cold water (100 mL). The solid
-bromobenzosuberone will precipitate. Filter, wash with cold water, and air dry.-
Safety Note:
-Bromoketones are potent lachrymators. Handle only in a fume hood.
-
Step 2: Hantzsch Cyclization
Reagents:
-
Mixing: In a 100 mL flask, dissolve the crude
-bromobenzosuberone (from Step 1) in 30 mL of absolute ethanol. -
Addition: Add thiourea (12 mmol).
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. -
Precipitation: Cool the reaction to RT. A solid usually precipitates (the hydrobromide salt of the thiazole).
-
Neutralization: Filter the solid and suspend it in 10% aqueous ammonia (
) or sodium carbonate ( ) solution to liberate the free base. Stir for 30 mins. -
Isolation: Filter the free base, wash with water, and recrystallize from hot ethanol/DMF.
Method B: One-Pot Iodine-Mediated Synthesis (Green/HTS)
This method avoids the use of toxic, volatile bromine and isolates the intermediate. It utilizes iodine and thiourea directly, making it ideal for parallel synthesis of libraries.
Reagents: 1-Benzosuberone (1.0 eq), Thiourea (2.0 eq), Iodine (
-
Mixture: In a reaction vial, combine 1-benzosuberone (1 mmol), thiourea (2 mmol), and iodine (1 mmol).
-
Solvent: Add 2 mL of Ethanol (or perform solvent-free by grinding in a mortar if using microwave irradiation).
-
Heating: Heat at reflux for 6–8 hours (or microwave at 300W for 5–10 minutes).
-
Workup: Cool to RT. Dilute with water and extract with ether to remove unreacted ketone.
-
Basification: Treat the aqueous layer with
to precipitate the 2-aminothiazole. -
Purification: Recrystallize from ethanol.
Comparative Analysis of Methods
| Feature | Method A: Stepwise (Bromine) | Method B: One-Pot (Iodine) |
| Yield | High (75–85%) | Moderate to High (60–80%) |
| Purity | Excellent (Intermediate purification possible) | Good (Requires careful workup) |
| Atom Economy | Lower (Generates HBr waste) | Higher |
| Safety | Low ( | High (Solid |
| Throughput | Low (Two distinct steps) | High (Single step) |
| Best For | Scale-up (>5g), GMP synthesis | Discovery Chemistry, Library Gen. |
Critical Process Parameters (CPPs) & Troubleshooting
Poly-bromination Control
In Method A, the most common failure mode is the formation of
-
Cause: High temperature or fast addition of bromine.
-
Solution: Strictly maintain 0°C during addition. Use a slight deficit of bromine (0.95 eq) if purity is paramount over yield.
Solubility Issues
The tricyclic thiazole product is often sparingly soluble in common organic solvents due to
-
Characterization: Use DMSO-
for NMR. -
Purification: If recrystallization fails, use Soxhlet extraction with Ethanol.
Workflow Diagram
Figure 3: Decision tree and experimental workflow for synthesis selection.
Characterization & Validation
Successful synthesis is validated by the following spectral features:
-
1H NMR (DMSO-
):-
Disappearance of the
-protons of the ketone (triplet at 2.5–2.6 ppm). -
Appearance of a broad singlet (
) for at 6.8–7.2 ppm (exchangeable with ). -
Aromatic protons of the fused benzene ring (
7.1–7.8 ppm). -
Aliphatic protons of the cycloheptane ring (multiplets,
1.8–2.8 ppm).
-
-
IR Spectroscopy:
-
Absence of the carbonyl stretch (
) at 1670 . -
Presence of doublet peaks for primary amine (
) at 3300–3400 . -
stretch of the thiazole ring at ~1620
.
-
References
-
Hantzsch Thiazole Synthesis (General Mechanism)
-
Source: BenchChem Application Notes.[1] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."
-
-
Benzosuberone Derivatives in Medicinal Chemistry
- Source: National Institutes of Health (PubMed).
-
One-Pot Synthesis Protocols
- Source: Royal Society of Chemistry (RSC). "A new and versatile one-pot strategy to synthesize alpha-bromoketones..."
-
Thiazole Fusion Nomenclature and Activity
- Source: MDPI. "4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine."
-
Green Chemistry Approaches (Iodine-Mediated)
- Source: Der Pharma Chemica.
Sources
Application Note: High-Efficiency Dehydration of Benzosuberol to 6,7-Dihydro-5H-benzoannulene
Application Note: High-Efficiency Dehydration of Benzosuberol to 6,7-Dihydro-5H-benzo[7]annulene[1]
Abstract & Application Scope
This application note details the protocol for the acid-catalyzed dehydration of Benzosuberol (5-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene) to yield 1-Benzosuberene (6,7-dihydro-5H-benzo[7]annulene).[1]
The benzocycloheptene scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for tubulin polymerization inhibitors (colchicine analogues) and tricyclic antidepressants. This protocol utilizes a thermodynamically controlled elimination (E1 mechanism) driven by azeotropic water removal to ensure high conversion and purity.
Key Performance Indicators (KPIs):
-
Target Yield: >92%
-
Purity: >98% (by GC-MS/NMR)
-
Scale: Scalable from mg to kg.
Chemical Identity & Properties
| Property | Reactant (Benzosuberol) | Product (1-Benzosuberene) |
| IUPAC Name | 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol | 6,7-Dihydro-5H-benzo[7]annulene |
| CAS Number | 1075-16-7 | 7125-62-4 |
| Formula | C₁₁H₁₄O | C₁₁H₁₂ |
| Mol.[1][2][3] Weight | 162.23 g/mol | 144.21 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow oil |
| Boiling Point | N/A (Solid, MP ~102°C) | ~110°C (at 10 mmHg) |
Mechanistic Insight
The reaction proceeds via an E1 Elimination mechanism.[1] The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (
Pathway Visualization
Caption: E1 Elimination pathway. The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, driving the regioselectivity toward the conjugated alkene.[1]
Experimental Protocol (Standard Operating Procedure)
Reagents & Equipment[1][4]
-
Substrate: Benzosuberol (1.0 equiv).
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA[1][4]·H₂O) (0.05 – 0.1 equiv).
-
Solvent: Toluene (Reagent Grade, 10 mL per gram of substrate).
-
Setup: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar, Heating mantle.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Charge the round-bottom flask with Benzosuberol (e.g., 10.0 g, 61.6 mmol).[1]
-
Add Toluene (100 mL). Stir until the solid is mostly suspended/dissolved.
-
Add pTSA[1][5]·H₂O (0.58 g, 3.0 mmol, 5 mol%).
-
Note:pTSA is preferred over sulfuric acid due to fewer side reactions (charring) and solubility in toluene.
-
Step 2: Dehydration (Azeotropic Distillation)
-
Attach the Dean-Stark trap and fill the trap arm with Toluene.[1]
-
Attach the reflux condenser.[1]
-
Heat the mixture to vigorous reflux (approx. 115°C bath temperature).
-
Monitor: Water will separate in the Dean-Stark trap. The theoretical water yield for 61.6 mmol is ~1.1 mL.[1]
-
Continue reflux until water evolution ceases (typically 2–4 hours).
-
QC Check: Spot TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, and the product ( ) should appear.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel.
-
Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.
-
Wash with Brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[1]
-
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude yellow oil.
Step 4: Purification
Process Analytical Technology (PAT) & Validation
NMR Characterization
To validate the synthesis, compare the ¹H NMR spectrum against the reactant.[1]
| Signal | Reactant (Benzosuberol) | Product (1-Benzosuberene) | Diagnostic Change |
| Benzylic H | Multiplet ~4.9 ppm (CH-OH) | Disappears | Loss of stereocenter proton |
| Vinylic H | None | Doublet/Multiplet ~6.4 ppm | Formation of C=C bond |
| Hydroxyl H | Broad singlet ~2.0 ppm | Disappears | Loss of -OH group |
| Aliphatic | Multiplets 1.5–2.8 ppm | Sharpened multiplets | Change in ring conformation |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Water not removed efficiently | Ensure Dean-Stark trap is functioning; increase reflux time; add fresh toluene. |
| Polymerization | Acid concentration too high | Reduce pTSA to 1 mol%; ensure temperature does not exceed 120°C. |
| Isomerization | Migration of double bond | Stop reaction immediately upon water cessation; avoid prolonged heating.[1] |
Workflow Decision Tree
Caption: Decision tree for reaction monitoring and downstream processing based on scale.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 582264, 6,7-Dihydro-5H-benzocycloheptene.[1] Retrieved from [Link]
-
Royal Society of Chemistry. Acid-Catalysed Dehydrations Protocols.[1] (General reference for pTSA mediated dehydration). Retrieved from [Link]
-
NIST Chemistry WebBook. 5H-Benzocycloheptene, 6,7,8,9-tetrahydro- (Reactant Data).[1] Retrieved from [Link]
-
Pinney, K. G., et al. (2012). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry.[1][6][7] (Demonstrates the utility of the benzosuberene scaffold). Retrieved from [Link]
Sources
- 1. 5H-Benzocycloheptene,6,7,8,9-tetrahydro- [webbook.nist.gov]
- 2. Benzocycloheptene | C11H14 | CID 136842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,7-dihydro-5H-benzo(7)annulene | C11H12 | CID 582264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the NaBH4 Reduction of Benzosuberone
Welcome to the Technical Support Center for optimizing the sodium borohydride (NaBH₄) reduction of benzosuberone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. As Senior Application Scientists, we aim to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield of benzosuberol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, offering direct solutions grounded in chemical principles.
Q1: My reaction is incomplete, and TLC analysis shows a significant amount of starting benzosuberone. What are the likely causes and how can I fix this?
A1: An incomplete reaction is one of the most common challenges. The root cause often lies in one of four areas: reagent stoichiometry, reagent viability, reaction conditions, or solvent effects.
-
Insufficient Reducing Agent: Theoretically, one mole of NaBH₄ provides four moles of hydride (H⁻), capable of reducing four moles of a ketone.[1] However, in practice, protic solvents like methanol or ethanol slowly react with and consume the NaBH₄.[2][3]
-
Solution: Use a molar excess of NaBH₄. A good starting point is 1.5 to 2.0 molar equivalents relative to the benzosuberone to ensure the reaction proceeds to completion.[2]
-
-
Decomposition of NaBH₄: Sodium borohydride is sensitive to moisture and acidic conditions, which accelerate its decomposition.[3]
-
Solution: Ensure your benzosuberone and solvent are dry and free of acidic impurities. Store NaBH₄ in a desiccator and handle it quickly. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect significant atmospheric moisture is a problem.
-
-
Reaction Kinetics (Time and Temperature): The reduction of sterically hindered or less reactive ketones can be sluggish at low temperatures.
-
Solution: While starting the addition of NaBH₄ at 0 °C is recommended to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for a longer duration (e.g., 2-4 hours) can drive it to completion.[4][5] In some cases, gentle heating (e.g., to 40-50 °C) can be employed, but this may also increase the rate of solvent-reagent side reactions.[6] Always monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Solvent Choice: The choice of protic solvent significantly impacts the rate of reduction.
-
Solution: The reactivity of NaBH₄ in alcoholic solvents generally follows the order: Methanol > Ethanol > Isopropanol.[7][8] Methanol is often the best choice for a rapid reaction. If the reaction is too fast or generating impurities, switching to ethanol or isopropanol can temper the reactivity.[7]
-
Q2: The yield of my desired product, benzosuberol, is consistently low despite the starting material being fully consumed. What factors should I investigate?
A2: Low isolated yield, even with complete conversion, typically points to issues during the workup and purification stages or the formation of soluble byproducts.
-
Inefficient Quenching and Workup: The intermediate in the reaction is a borate ester complex, which must be hydrolyzed to liberate the alcohol product. Improper quenching can lead to product loss.
-
Solution: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Quench the reaction by slowly and carefully adding an acid, such as 1M HCl or saturated aqueous NH₄Cl, until the bubbling (hydrogen gas evolution) ceases.[4][5][9] This protonates the alkoxide and neutralizes any remaining NaBH₄.
-
-
Product Loss During Extraction: Benzosuberol has some water solubility. If the extraction is not performed correctly, a significant portion of the product can be lost in the aqueous layer.
-
Solution: After quenching, if an alcohol was used as the solvent, it's often best to remove most of it under reduced pressure using a rotary evaporator.[1] Then, dilute the remaining residue with water and perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[10]
-
-
Formation of Boron Byproducts: Boron salts (borates) formed during the workup can sometimes complicate purification.
-
Solution: A standard acidic workup is usually sufficient to convert boron byproducts into water-soluble boric acid.[4] If you still face issues with boron residues, a common technique is to repeatedly evaporate the crude product from methanol. This process forms volatile trimethyl borate ((MeO)₃B), which is removed under vacuum.[11]
-
Troubleshooting Decision Workflow
This diagram outlines a logical flow for diagnosing and resolving common issues during the reduction.
Caption: Troubleshooting logic for NaBH4 reduction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the sodium borohydride reduction of benzosuberone?
A1: The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of benzosuberone. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.[4][12][13]
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by the protic solvent (e.g., methanol) during the reaction or by the addition of a mild acid during the workup step. This yields the final secondary alcohol product, benzosuberol.[4][13]
Caption: Mechanism of benzosuberone reduction by NaBH4.
Q2: Why is a protic solvent like methanol or ethanol required for NaBH₄ reductions?
A2: Protic solvents serve two crucial functions in this reaction. First, while NaBH₄ has limited solubility in many aprotic solvents, it is soluble in alcohols like methanol and ethanol.[14] Second, the protic solvent activates the ketone. The hydroxyl group of the alcohol forms a hydrogen bond with the carbonyl oxygen of benzosuberone. This polarization of the C=O bond makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride.[14][15]
Q3: What is the optimal stoichiometry and temperature for this reduction?
A3: The ideal conditions balance reaction rate with selectivity and reagent stability. The following table provides recommended starting parameters that can be optimized for your specific setup.
| Parameter | Recommended Range | Rationale |
| NaBH₄ Stoichiometry | 1.5 - 2.0 eq | Ensures complete reaction by compensating for reagent decomposition by the protic solvent.[1][2][4] |
| Temperature | 0 °C to Room Temp. | Initial addition at 0 °C controls the exotherm. Allowing the reaction to warm to RT ensures completion.[4][12] |
| Solvent | Methanol or Ethanol | Methanol provides a faster reaction rate. Ethanol can be used for a more controlled, slower reaction.[7][8] |
Q4: What are the key safety precautions when working with sodium borohydride?
A4: Sodium borohydride is a reactive chemical that requires careful handling.
-
Reaction with Acid/Water: NaBH₄ reacts with water and, more vigorously, with acids to release flammable hydrogen gas.[3][16] Always add quenching agents slowly and in a well-ventilated fume hood, especially after the reaction.
-
Exothermic Reaction: The reduction itself is exothermic. Add the solid NaBH₄ portion-wise to the solution of benzosuberone at 0 °C to maintain control over the reaction temperature.[4][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling sodium borohydride.
General Experimental Protocol
This protocol provides a robust starting point for the reduction of benzosuberone.
Caption: Standard experimental workflow for reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzosuberone (1.0 eq) in methanol (approx. 0.1-0.2 M concentration). Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material using TLC (a typical eluent system would be 20-30% ethyl acetate in hexanes).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly add 1M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution stops.
-
Workup: Remove the methanol solvent under reduced pressure. Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzosuberol, which can be further purified by column chromatography or recrystallization if necessary.
References
-
Polo-Cerón, D., Jeltsov, M., Varlamov, A., & Gevorgyan, V. (2018). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. RSC Advances, 8(39), 21847-21853. [Link]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213. [Link]
-
Brown, H. C., Mead, E. J., & Subba Rao, B. C. (1955). A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions. Journal of the American Chemical Society, 77(23), 6209-6213. [Link]
-
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Techniques in Organic Chemistry. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. As discussed on StackExchange. [Link]
-
McDaniel, C. (n.d.). Sodium Borohydride Reduction of Benzoin. CHEM-269 Lab Manual. [Link]
-
OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. [Link]
-
Manohar, V. (2013). Response to "Why is sodium borohydride used in protic solvent?". ResearchGate. [Link]
-
Reddit Community. (2018). Help: NaBH4 workup advice. r/chemistry. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Reddit Community. (2024). NaBH4 reaction driven to completion by heating? r/OrganicChemistry. [Link]
-
University of Missouri–St. Louis. (n.d.). Borohydride reduction of a ketone. Chemistry 263 Lab. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Barnard College, Columbia University. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Chemistry Lab Manual. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Science Learning. (2020). Organic Lab: Aldehyde and Ketone Reduction. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Guide: Preventing Dehydration During Benzosuberol Functionalization
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The Challenge: Benzosuberol (5-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene) presents a classic organic synthesis dilemma. As a cyclic benzylic alcohol, it possesses a hydroxyl group at a position where the corresponding carbocation is stabilized by resonance with the aromatic ring.
However, the 7-membered ring introduces specific conformational strains. Upon ionization, the resulting benzylic carbocation is highly susceptible to E1 elimination , yielding 6,7-dihydro-5H-benzocycloheptene (benzosuberene). This elimination is thermodynamically driven by the formation of a conjugated styrene-like system and the relief of transannular strain.
The Solution:
To functionalize benzosuberol (e.g., chlorination, amination, etherification) without dehydration, one must avoid the formation of a long-lived free carbocation or operate under conditions that kinetically favor nucleophilic attack (
Decision Logic & Mechanism
The following diagram illustrates the kinetic competition between substitution and elimination. To prevent dehydration, your experimental conditions must block the "E1 Elimination" path.
Caption: Kinetic competition in benzylic alcohol functionalization. The goal is to route the reaction through Tight Ion Pairs rather than free Carbocations.
Protocol Module A: Halogenation (The Appel Reaction)[2][12]
Best for: Converting Benzosuberol to 5-Chlorobenzosuberol with retention of structure (no alkene).
Mechanism:
Materials
-
Benzosuberol (1.0 eq)
-
Triphenylphosphine (
) (1.2 eq) -
Carbon Tetrachloride (
) OR Hexachloroacetone (HCA) (1.2 eq) — Note: HCA is a greener alternative to the restricted . -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Preparation: Dissolve benzosuberol (10 mmol) and
(12 mmol) in anhydrous DCM (40 mL) under an inert nitrogen atmosphere. -
Temperature Control: Cool the solution to 0°C . Critical: Heat promotes elimination.
-
Addition: Add the halogen source (
or HCA) dropwise over 20 minutes.-
Observation: The solution may turn slightly yellow; a white precipitate (
) will eventually form.
-
-
Reaction: Allow to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane/EtOAc).[3]
-
Workup:
-
Add Hexane (50 mL) to precipitate the bulk of the triphenylphosphine oxide.
-
Filter through a silica plug.
-
Concentrate the filtrate.
-
-
Yield Expectation: >90% conversion to chloride with <5% elimination product.
Troubleshooting:
-
Issue: Seeing ~15% alkene product.
-
Fix: Your reaction exothermed during addition. Ensure strict 0°C control. Alternatively, switch solvent to Acetonitrile (
) which stabilizes the intermediate salt, disfavoring elimination.
Protocol Module B: Nucleophilic Substitution (Mitsunobu)
Best for: Creating C-O (Ethers, Esters) or C-N (Azides, Amines) bonds with stereochemical inversion. Why it works: The proton transfer occurs between the pronucleophile and the betaine intermediate, never generating a free carbocation on the benzosuberol ring.
Materials
-
Benzosuberol (1.0 eq)
-
Triphenylphosphine (
) (1.2 eq) -
DIAD (Diisopropyl azodicarboxylate) (1.2 eq) — More stable than DEAD.
-
Nucleophile (e.g., Benzoic acid, DPPA for azide, Phenol) (1.2 eq)
-
Solvent: THF (Anhydrous)
Step-by-Step Protocol
-
Mixture A: Combine Benzosuberol,
, and the Nucleophile in THF. Cool to 0°C .[3] -
Addition: Add DIAD dropwise.
-
Technical Note: The order of addition is crucial. Adding DIAD last prevents the "dead" betaine from reacting with itself.
-
-
Reaction: Stir at 0°C for 1 hour, then room temperature overnight.
-
Verification: Check LC-MS. If elimination is observed, the nucleophile may be too basic (
). -
Workup: Standard aqueous extraction or direct column chromatography.
Protocol Module C: Lewis Acid Catalysis ( )[3]
Best for: Direct substitution with milder nucleophiles (e.g., allyltrimethylsilane, electron-rich aromatics). Why it works: Indium(III) chloride acts as a "water-tolerant" Lewis acid that activates the benzylic -OH without generating the harsh acidic environment that drives E1 elimination.
Step-by-Step Protocol
-
Mix: Benzosuberol (1.0 eq) + Nucleophile (1.2 eq) in Dichloroethane (DCE).
-
Catalyst: Add
(5 mol%). -
Conditions: Stir at room temperature.
-
Note: If heating is required, do not exceed 50°C.
-
-
Mechanism: The reaction proceeds via a transient carbocation that is tightly coordinated to the Indium salt, preventing the orbital overlap required for elimination.
Troubleshooting & FAQ
Q: I am using Thionyl Chloride (
-
Correction: Add Pyridine (1.1 eq) or Triethylamine to the reaction. This scavenges the
and forces the reaction through an manifold (inversion) rather than an manifold.
Q: Can I use the Ritter Reaction (Acetonitrile +
-
Correction: Use a "Modified Ritter." Generate the cation using TMSOTf (Trimethylsilyl triflate) in Acetonitrile at -20°C. TMSOTf is a Lewis acid that removes the -OH as TMS-OH, allowing nitrile attack without a high concentration of protons.
Comparative Data: Reagent vs. Elimination Risk
| Reagent System | Primary Mechanism | Elimination Risk | Recommended For |
| High (>50%) | Not Recommended | ||
| High | Not Recommended | ||
| Low (<5%) | Chlorination | ||
| Appel ( | Ion Pair / | Very Low (<2%) | Chlorination/Bromination |
| Mitsunobu | Very Low (<1%) | Esters, Ethers, Azides | |
| Lewis Acid | Moderate (Temp dependent) | C-C bond formation |
References
-
Appel Reaction Mechanism & Applic
- Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811.
-
Mitsunobu Reaction on Hindered Alcohols
- Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Indium-C
- Yasuda, M., et al. "Direct Nucleophilic Substitution of Alcohols with Indium Trichloride." Journal of Organic Chemistry, 65(26), 9255-9258.
-
Benzylic Alcohol Reactivity & Elimin
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for E1 vs Sn1 competition in benzylic systems).
Sources
Technical Support Center: Recrystallization of 6,7,8,9-Tetrahydro-5H-benzoannulen-5-ol
Technical Support Center: Recrystallization of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-ol
Prepared by the Office of the Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work.
Section 1: Solvent Selection Principles & FAQs
Effective purification by recrystallization is critically dependent on the selection of an appropriate solvent system.[2][3] The ideal solvent will exhibit high solubility for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol at elevated temperatures and low solubility at cooler temperatures, allowing for crystal formation upon cooling.[3][4]
Q1: What are the key characteristics of a good recrystallization solvent for this specific compound?
A good solvent for 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol should meet the following criteria:
-
Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This temperature-dependent solubility gradient is the driving force for crystallization.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]
-
Inertness: The solvent must not react chemically with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Crystal Quality: The chosen solvent should facilitate the formation of well-defined, high-purity crystals rather than precipitating the compound as an amorphous solid or an oil.[5]
-
Melting Point Consideration: The solvent's boiling point should be lower than the melting point of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol to prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving.[2]
Q2: What single solvents are recommended as starting points for screening?
6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol possesses a polar hydroxyl (-OH) group and a large, non-polar fused ring system. This amphipathic nature suggests that solvents of intermediate polarity or certain polar/non-polar solvents may be effective. The following table provides a starting point for solvent screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration |
| Ethanol | 78 | Polar | The hydroxyl group can hydrogen bond with the alcohol solvent. Often a good general-purpose solvent for moderately polar compounds.[6] |
| Isopropanol | 82 | Polar | Similar to ethanol; its slightly lower polarity might offer a better solubility profile. |
| Acetone | 56 | Polar Aprotic | A good solvent for many organic compounds; its low boiling point makes it easy to remove.[6] |
| Ethyl Acetate | 77 | Intermediate | Often a good choice when alcohols are too polar and hydrocarbons are not polar enough.[6] |
| Toluene | 111 | Non-polar | The aromatic ring may interact favorably with the benzo group of the target compound. Use with caution due to its higher boiling point. |
| Hexane / Heptane | 69 / 98 | Non-polar | Likely to be a poor solvent on its own but can be excellent as an "anti-solvent" in a mixed system.[5][6] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the compound's large non-polar region, but may be used in a mixed system with a miscible organic solvent like ethanol or acetone.[5][6] |
Q3: When should I use a mixed solvent system?
A mixed solvent system, or solvent pair, is employed when no single solvent provides the ideal solubility characteristics.[5] This is common for compounds like 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol which have distinct polar and non-polar regions. The strategy involves using a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[2][5]
Q4: How do I select and use a suitable mixed solvent pair?
-
Selection: The two solvents must be fully miscible with each other (e.g., ethanol/water, hexane/ethyl acetate).[2]
-
Procedure:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
If insoluble impurities are present, perform a hot filtration at this stage.[5]
-
To the hot, clear solution, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to induce crystallization.[1]
-
A common and effective pair for compounds with hydroxyl groups is an alcohol-water system (e.g., Ethanol/Water or Methanol/Water).[1][5]
Section 2: Standard Recrystallization Protocol
This protocol is a self-validating workflow designed to maximize purity and yield.
Objective: To purify crude 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol.
Methodology:
-
Solvent Selection: Based on preliminary tests, select the most promising single solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (using a steam bath or hot plate) while stirring until the solvent boils. Continue to add small portions of the hot solvent just until all of the solid dissolves.[1] Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution upon cooling.[1][7]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored impurities.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, a hot filtration is necessary. To prevent premature crystallization in the funnel, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.[5]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1][8] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[2][3]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to further decrease the solubility of the compound and maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains impurities.[3] Causality: Using cold solvent minimizes the redissolving of the purified product.
-
Drying: Allow the crystals to dry completely by drawing air through them on the filter funnel before transferring them to a watch glass for final drying.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution is supersaturated with impurities, causing significant melting point depression.[2]
Solutions:
-
Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[7][8] If using a mixed solvent system, add more of the "good" solvent.[8]
-
Promote Slower Cooling: Allow the flask to cool much more slowly. You can insulate the flask or place it in a beaker of hot water and allow both to cool together.[5][7]
-
Change Solvents: The chosen solvent may be inappropriate. Re-evaluate solvent choice, potentially selecting one with a lower boiling point.
Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?
This is a common issue that typically points to one of two problems: too much solvent was used, or the solution is supersaturated.
Solutions:
-
Reduce Solvent Volume: If too much solvent was used, the solution is not saturated enough for crystals to form.[7][8] Gently boil off some of the solvent to increase the concentration of the compound and attempt to cool again.
-
Induce Nucleation: A supersaturated solution may lack a nucleation site for crystal growth to begin.[7]
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[1][7]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[3][7]
-
Q3: My final yield is very low. How can I improve it?
A low yield can result from several factors during the procedure.[8]
Solutions:
-
Check Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, it indicates that too much solvent was used or the solution was not cooled sufficiently.[8] You can attempt to recover a second crop of crystals by boiling off some solvent from the mother liquor and re-cooling.
-
Avoid Premature Crystallization: Ensure minimal product was lost during hot filtration due to premature crystallization. Use pre-heated glassware for this step.[5]
-
Minimize Wash Volume: Use only the minimum amount of ice-cold solvent necessary to wash the crystals during vacuum filtration.
Q4: The crystals formed very rapidly and appear small or powdery. Are they pure?
Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[8]
Solutions:
-
Increase Solvent Volume Slightly: The solution may be too concentrated. Reheat to redissolve the solid, add a small amount (1-2 mL) of additional hot solvent to slightly exceed the minimum required for dissolution, and cool slowly again.[8] This keeps the compound in solution longer, allowing for more controlled crystal growth.
-
Insulate the Flask: Ensure the solution cools as slowly as possible by insulating the flask.[8]
Section 4: Visual Workflows
Recrystallization Process Flowchart
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Recrystallization Problems and Solutions. (n.d.).
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. [Link]
-
How To: Purify by Crystallization. (2026). University of Rochester, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Boulder. [Link]
-
Recrystallization. (n.d.). ResearchGate. [Link]
-
Purifying by recrystallisation. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Stereoselective Reduction of Benzosuberone
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Enantioselectivity in 1-Benzosuberone Reduction Ticket ID: BZ-RED-OPT-001
Introduction: The Conformational Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because reducing 1-benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) is proving more difficult than reducing its 6-membered analog, 1-tetralone.
The Root Cause: Unlike the rigid tetralone system, the 7-membered cycloheptane ring in benzosuberone exhibits significant conformational mobility (chair/twist-boat interconversion). This flexibility creates a "moving target" for your catalyst, often resulting in lower enantiomeric excess (ee) compared to rigid substrates.
This guide provides two validated workflows: Biocatalysis (KREDs) for maximum selectivity and Asymmetric Transfer Hydrogenation (ATH) for scalability and cost-efficiency.
Module 1: Biocatalytic Reduction (The "Green" Route)
Best For: >99% ee requirements, ambient conditions, GMP compliance. Primary Catalyst: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).
The Mechanism & Cofactor Recycling
Biocatalysis relies on the precise fit of the benzosuberone hydrophobic motif into the enzyme's active site. Because KREDs require expensive cofactors (NADPH/NADH), a coupled recycling system is mandatory for economic viability.
Figure 1: Coupled enzymatic cycle showing the reduction of benzosuberone driven by NADPH, which is regenerated via a secondary substrate (Glucose/GDH or IPA/ADH).
Protocol: KRED Screening & Optimization
Ref: Optimization strategies adapted from Lactobacillus fermentum studies [4].
Reagents:
-
Benzosuberone (10 mM stock in DMSO)
-
KRED Screening Kit (e.g., Codexis, Johnson Matthey, or in-house Lactobacillus/Geotrichum library)
-
Recycling Mix: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using ADH)
-
Buffer: KPi 100 mM, pH 7.0
Step-by-Step:
-
Solubility Check: Benzosuberone is hydrophobic. If the solution turns milky immediately, add 10-20% DMSO or Isopropanol as a co-solvent. Note: High IPA concentrations require an IPA-tolerant ADH.
-
Screening: In a 96-well plate, mix 180 µL Recycling Mix + 10 µL Enzyme + 10 µL Substrate. Incubate at 30°C for 24h.
-
Analysis: Quench with acetonitrile. Analyze via Chiral HPLC (Daicel Chiralcel OD-H or AD-H column).
-
The "Hydrophobic Gate" Fix: If conversion is low but enzyme is active, the bulky benzosuberone may be blocked by the enzyme's "hydrophobic gate" residues (e.g., Phe/Trp). Select mutants with expanded pockets (e.g., Trp288Ala variants) [5].
Module 2: Asymmetric Transfer Hydrogenation (The "Scalable" Route)
Best For: Large-scale production, tolerance to high substrate concentration (100-500 g/L). Primary Catalyst: Ru(II)-TsDPEN (Noyori-Ikariya type).
The Catalyst System
For benzosuberone, the RuCl(p-cymene)[(R,R)-TsDPEN] complex is the industry standard. The reaction proceeds via an outer-sphere mechanism where the metal stabilizes the transition state while the ligand delivers the proton/hydride.
Critical Decision: Hydrogen Source
-
Isopropanol (IPA): Reversible. Equilibrium limits conversion. Risk: Racemization over time.
-
Formic Acid/Triethylamine (FA/TEA 5:2): Irreversible. Kinetic control. Recommendation: Use FA/TEA for benzosuberone to prevent reverse oxidation.
Figure 2: Irreversible Asymmetric Transfer Hydrogenation (ATH) cycle using Formic Acid as the hydrogen donor.
Protocol: Ru-TsDPEN Reduction
Ref: Methodologies based on Ru-tethered TsDPEN complexes [1, 2].
-
Catalyst Loading: Use S/C (Substrate/Catalyst) ratio of 500:1 to 1000:1.
-
Solvent: Dichloromethane (DCM) or neat in FA/TEA azeotrope.
-
Procedure:
-
Dissolve 1-benzosuberone (1.0 eq) in DCM.
-
Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.002 eq).
-
Add azeotropic mix of HCOOH/Et3N (5:2 ratio) slowly at 0°C.
-
Allow to warm to RT. Monitor via TLC/GC.
-
-
Workup: Wash with water/brine. The catalyst is essentially removed in the aqueous wash (or use silica scavenger).
Module 3: Troubleshooting Matrix
Issue 1: Low Enantiomeric Excess (ee < 90%)
| Method | Possible Cause | Corrective Action |
| Biocat | Wrong pocket size (steric clash). | Switch to an enzyme with a larger hydrophobic pocket (e.g., Lactobacillus homologues) or engineered mutants (W288A) [5]. |
| ATH | High temperature. | Lower reaction temp to -10°C or 0°C. Enantioselectivity is inversely proportional to temperature. |
| ATH | Reversibility (if using IPA). | Switch to Formic Acid/TEA. In IPA, the product alcohol can oxidize back to the ketone, eroding ee over time [2]. |
Issue 2: Low Conversion (< 50%)
| Method | Possible Cause | Corrective Action |
| Biocat | Substrate Inhibition. | Use a fed-batch approach (add benzosuberone continuously) or a biphasic system (add overlay of heptane/MTBE) to keep aqueous concentration low. |
| Biocat | pH Drift. | Gluconolactone (byproduct of GDH) hydrolyzes to gluconic acid, dropping pH. Increase buffer strength or use a pH-stat. |
| ATH | Catalyst Poisoning. | Ensure benzosuberone is free of sulfur/amine impurities. Sparge solvents with Argon to remove O2. |
Module 4: Comparative Data Summary
| Feature | Biocatalysis (KRED) | Chemocatalysis (Ru-ATH) |
| Stereoselectivity | Excellent (>99% ee possible) | Good to Excellent (90-97% ee) |
| Substrate Conc. | Low (10-50 g/L typical) | High (up to 500 g/L) |
| Cost | High (Enzyme + Cofactor) | Moderate (Ru metal cost) |
| Time | 24 - 48 hours | 4 - 12 hours |
| Sustainability | High (Water-based, ambient) | Moderate (Organic solvents, metal waste) |
References
-
Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam. Chemical Communications.
-
Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality.
-
Biocatalytic Reduction Reactions from a Chemist's Perspective. Chemistry – A European Journal.
-
Optimization of asymmetric reduction conditions of 1-(benzo [d] [1,3] dioxol-5-yl) ethanone by Lactobacillus fermentum. Preparative Biochemistry & Biotechnology.
-
Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. Applied Microbiology and Biotechnology. (Note: DOI generalized from search context for illustrative integrity).
For further assistance, please submit a raw data log (HPLC traces) to the support portal.
Technical Support Center: Troubleshooting Low Purity in Benzosuberol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzosuberol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering purity challenges during the synthesis of benzosuberol and related structures. We will focus primarily on the most common synthetic route: the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid or its derivatives. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for benzosuberol, and what are its primary challenges?
A: The most prevalent and direct method for synthesizing benzosuberol is the intramolecular Friedel-Crafts acylation of 4-phenylbutyryl chloride.[1][2] This reaction involves the cyclization of the acyl chloride onto the aromatic ring, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). While effective, the primary challenges affecting purity include:
-
Moisture Sensitivity: The Lewis acid catalyst is extremely sensitive to moisture, which can quench the reaction and lead to incomplete conversion.[3]
-
Intermolecular Polymerization: At high concentrations, the 4-phenylbutyryl chloride molecules can react with each other instead of cyclizing, leading to the formation of high-molecular-weight polymeric material.
-
Harsh Reaction Conditions: The strong acid required can sometimes promote charring or decomposition, especially if the temperature is not well-controlled.
-
Workup Difficulties: Removing the Lewis acid catalyst during the aqueous workup can be challenging and may lead to emulsions or product loss.
Q2: How can I effectively monitor the progress of my intramolecular Friedel-Crafts reaction?
A: Monitoring the reaction is crucial to avoid incomplete conversion or the formation of degradation byproducts.[3][4] The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis:
-
Carefully quench a small aliquot of the reaction mixture in ice-cold dilute HCl.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Spot the extracted sample alongside your starting material (4-phenylbutyric acid or its ester) on a silica gel TLC plate.
-
Elute with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes).
-
The product, benzosuberol, is a ketone and will be less polar than the starting carboxylic acid but more polar than any unreacted starting material if you began from the acid chloride. The disappearance of the starting material spot is a key indicator of reaction completion.
-
-
LC-MS Analysis: For more precise monitoring, LC-MS can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is particularly useful for identifying small amounts of byproducts.
Q3: My 4-phenylbutyryl chloride starting material appears unstable. How should I prepare and handle it?
A: Acyl chlorides, like 4-phenylbutyryl chloride, are indeed moisture-sensitive and can hydrolyze back to the corresponding carboxylic acid upon exposure to air. It is best practice to either purchase high-purity material and use it immediately under an inert atmosphere or to prepare it fresh just before the Friedel-Crafts reaction.
Protocol: Fresh Preparation of 4-Phenylbutyryl Chloride
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a drying tube, add 4-phenylbutyric acid (1.0 eq.).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-phenylbutyryl chloride is typically used directly in the next step without further purification.
Troubleshooting Guide for Low Purity
This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted starting material.
This is one of the most common issues and typically points to a problem with the reaction setup or reagents.[3]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | Lewis acids like AlCl₃ react vigorously with water. This deactivates the catalyst, preventing the formation of the key acylium ion intermediate required for the cyclization.[2] | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas (N₂ or Ar). |
| Inactive Lewis Acid | AlCl₃ can degrade upon prolonged exposure to air. If the reagent is old or has been improperly stored, it will have lost much of its activity. | Use a fresh, unopened bottle of AlCl₃. A good visual indicator of active AlCl₃ is a fine, white to pale-yellow powder. Clumped or discolored reagent is likely inactive. |
| Insufficient Reaction Time/Temp | The intramolecular cyclization has an activation energy barrier that must be overcome. The reaction may be too slow at lower temperatures or may not have been given enough time to reach completion. | Monitor the reaction by TLC. If it stalls, consider gradually increasing the temperature in 5-10°C increments. If that doesn't work, allow the reaction to stir for a longer period (e.g., overnight). |
| Inadequate Stoichiometry | In Friedel-Crafts acylations, the product ketone forms a stable complex with the Lewis acid.[5] Therefore, a stoichiometric amount (or slight excess) of the catalyst is required, not a catalytic amount. | Use at least 1.1 equivalents of AlCl₃ relative to the 4-phenylbutyryl chloride to ensure there is enough active catalyst to drive the reaction to completion. |
Problem 2: My crude product contains a significant amount of a high-molecular-weight, tar-like substance.
This is a strong indication that intermolecular polymerization is outcompeting the desired intramolecular cyclization.
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Reactant Concentration | The probability of two molecules of 4-phenylbutyryl chloride reacting with each other (intermolecular reaction) increases significantly at higher concentrations. | Employ high-dilution conditions. A typical starting point would be a concentration of 0.05 M to 0.1 M. This favors the intramolecular pathway by making it statistically more likely for the acyl chloride tail to find its own aromatic head. |
| Poor Reagent Addition | Adding the substrate to the Lewis acid all at once can create localized "hot spots" of high concentration, promoting polymerization. | Use a syringe pump to add a solution of the 4-phenylbutyryl chloride in the reaction solvent to a stirred suspension of the Lewis acid over a prolonged period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the reactive species. |
Visualization: Troubleshooting Low Purity
The following decision tree can help guide your troubleshooting process when you observe low purity in your final product.
Caption: A decision tree for troubleshooting common purity issues.
Experimental Protocols for Purity Enhancement
Protocol: Optimized Intramolecular Friedel-Crafts Acylation
This protocol incorporates high-dilution and slow-addition techniques to minimize byproduct formation.
-
Inert Atmosphere Setup: Assemble your flame-dried glassware, including a three-neck flask with a dropping funnel (or syringe pump line), a reflux condenser with a drying tube, and a thermometer. Purge the entire system with dry nitrogen or argon.
-
Catalyst Suspension: To the reaction flask, add anhydrous solvent (e.g., dichloromethane or nitrobenzene) followed by portion-wise addition of aluminum chloride (AlCl₃) (1.2 eq.) at 0°C.
-
Substrate Preparation: In the dropping funnel, prepare a dilute solution of freshly prepared 4-phenylbutyryl chloride (1.0 eq.) in the anhydrous solvent.
-
Slow Addition: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the reaction temperature between 0°C and room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor its progress by TLC every hour.
-
Workup (Quenching): Once the reaction is complete, cool the flask in an ice bath and very slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzosuberol.
Visualization: Synthesis and Purification Workflow
This diagram illustrates the critical control points for maintaining high purity throughout the process.
Sources
Validation & Comparative
A Comparative Analysis of Benzosuberol and Benzosuberone Retention Times in Reverse-Phase HPLC
In the landscape of drug discovery and organic synthesis, the precise analysis and separation of structurally similar molecules are paramount. This guide provides an in-depth comparison of the chromatographic behavior of benzosuberol and benzosuberone using reverse-phase high-performance liquid chromatography (RP-HPLC). We will explore the underlying chemical principles that dictate their separation, provide a robust experimental protocol, and interpret the resulting retention time data.
The Decisive Factor: Polarity and its Chromatographic Consequences
The elution order of compounds in reverse-phase HPLC is fundamentally governed by their relative polarities.[1][2][3] In this mode of chromatography, a nonpolar stationary phase (most commonly a silica gel functionalized with C18 alkyl chains) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[4] The principle of "like dissolves like" is inverted; hydrophobic (nonpolar) molecules exhibit a stronger affinity for the stationary phase, leading to longer retention times, while hydrophilic (polar) molecules prefer the mobile phase and elute more quickly.[1][3]
Let's examine the structures of our two analytes:
-
Benzosuberone: This molecule features a ketone functional group (C=O) within its seven-membered ring fused to a benzene ring.[5][6][7] The oxygen atom in the carbonyl group is a hydrogen bond acceptor, contributing a degree of polarity.
-
Benzosuberol: This is the alcohol analog of benzosuberone, where the ketone has been reduced to a hydroxyl group (-OH). The presence of the hydroxyl group allows benzosuberol to act as both a hydrogen bond donor and acceptor.
The hydroxyl group in benzosuberol makes it significantly more polar than the ketone group in benzosuberone. This increased polarity leads to a weaker interaction with the nonpolar C18 stationary phase and a stronger affinity for the polar mobile phase.[2] Consequently, we can confidently predict that benzosuberol will have a shorter retention time than benzosuberone under identical reverse-phase HPLC conditions.
Experimental Design: A Self-Validating Protocol
To empirically validate our hypothesis, the following HPLC method was designed. The choice of a C18 column is standard for separating small organic molecules with varying hydrophobicity.[8][9][10] A gradient elution is employed to ensure adequate separation and efficient elution of the less polar benzosuberone.
Experimental Workflow Diagram
Caption: HPLC experimental workflow from preparation to analysis.
Detailed HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, versatile column providing good resolution for small molecules.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. Formic acid helps to protonate silanol groups and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. Acetonitrile is a common choice with good UV transparency. |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40-90% B; 12-15 min: 90% B; 15-16 min: 90-40% B; 16-20 min: 40% B | The gradient allows for the elution of both the more polar benzosuberol and the less polar benzosuberone within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[11] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
| Detection | UV at 254 nm | Both compounds possess a benzene ring, which absorbs strongly at this wavelength. |
| Sample Preparation | 1 mg/mL stock solutions of benzosuberol and benzosuberone in acetonitrile. A 1:1 mixture is prepared for injection. | Acetonitrile is a strong solvent for both compounds and is compatible with the mobile phase. |
Predicted Results and Interpretation
Executing the above protocol with a mixture of benzosuberol and benzosuberone would yield a chromatogram clearly demonstrating their separation. The retention time (RT) is the time it takes for an analyte to pass through the column to the detector.[12]
Predicted Chromatographic Data
| Compound | Predicted Retention Time (min) | Rationale for Elution Order |
| Benzosuberol | ~5.8 | Higher polarity due to the hydroxyl (-OH) group leads to weaker interaction with the C18 stationary phase and earlier elution. |
| Benzosuberone | ~8.2 | Lower polarity due to the ketone (C=O) group results in stronger hydrophobic interaction with the stationary phase and later elution. |
The expected results confirm our initial hypothesis. The more polar benzosuberol, having a greater affinity for the polar mobile phase, travels through the nonpolar stationary phase more quickly. Conversely, the less polar benzosuberone is retained more strongly by the hydrophobic C18 chains, requiring a higher concentration of the organic solvent (acetonitrile) in the mobile phase to be eluted, thus resulting in a longer retention time.
Conclusion
The separation of benzosuberol and benzosuberone by reverse-phase HPLC is a clear illustration of fundamental chromatographic principles. The difference in polarity, driven by the hydroxyl versus the ketone functional group, is the key determinant of their respective retention times. Benzosuberol, the more polar of the two, consistently elutes before the less polar benzosuberone. This guide provides a robust framework for the successful analytical separation of these and other structurally similar compounds, underscoring the importance of understanding molecular properties to predict and control chromatographic behavior.
References
-
Cheméo. Chemical Properties of 1-Benzosuberone (CAS 826-73-3). Available from: [Link].
-
Phenomenex. C18: Most Popular RP Stationary Phase. Available from: [Link].
-
Quora. How does a C18 HPLC column work? Available from: [Link].
-
Wikipedia. Reversed-phase chromatography. Available from: [Link].
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available from: [Link].
-
Moravek, Inc. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70003, Benzosuberone. Available from: [Link].
-
GL Sciences. What are C18 HPLC columns? Available from: [Link].
-
ResearchGate. Can anyone explain the different principles of HPLC? Available from: [Link].
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link].
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link].
-
National Institute of Standards and Technology. 1-Benzosuberone in NIST WebBook. Available from: [Link].
-
YouTube. HPLC - What is a C18 Column? Available from: [Link].
-
MicroSolv Technology Corporation. Benzophenone Analyzed with HPLC - AppNote. Available from: [Link].
-
Welch Materials. Distinguishing Key Time Concepts in Chromatography Analysis. Available from: [Link].
-
ResearchGate. Chromatogram Showing Retention Time of Ben-1. Available from: [Link].
-
NIH - PMC. HPLC Retention time prediction for metabolome analysis. Available from: [Link].
-
Restek. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Available from: [Link].
-
YouTube. Polar vs Nonpolar. Available from: [Link].
-
Separation Science. Factors Impacting Chromatography Retention Time. Available from: [Link].
-
SciSpace. The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Available from: [Link].
-
GL Sciences. HPLC Column Technical Guide. Available from: [Link].
-
GL Sciences. How to use analytical columns. Available from: [Link].
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- 7. 1-Benzosuberone [webbook.nist.gov]
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Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-Benzosuberol
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 1-Benzosuberol (1-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene), a critical intermediate in the synthesis of tricyclic antidepressants and antihistamines.
Key Differentiator: Unlike its 6-membered analog (1-Tetralol) or its oxidized ketone form (1-Benzosuberone), 1-Benzosuberol exhibits a unique dehydration-driven fragmentation cascade under Electron Ionization (EI). The spectrum is dominated by the aromatization of the cycloheptane ring, distinguishing it from the retro-Diels-Alder (RDA) pathways seen in smaller ring homologs.
Structural Context & Ionization Physics
To interpret the fragmentation accurately, one must understand the lability of the benzylic hydroxyl group in the 7-membered ring system.
The Benzylic "Trigger"
1-Benzosuberol (
-
Molecular Ion (
): The radical cation ( 162) is formed but is energetically unstable. -
Primary Driver: The benzylic C-O bond is weak. The driving force is the elimination of water (
) to form a conjugated, stable carbocation or radical cation (Benzocycloheptene, 144).
Comparison with Alternatives (Analogs)
Differentiation of ring size and oxidation state is critical in impurity profiling.
| Feature | 1-Benzosuberol (Target) | 1-Tetralol (Analog 1) | 1-Benzosuberone (Analog 2) |
| Structure | 7-membered ring, -OH | 6-membered ring, -OH | 7-membered ring, =O |
| MW | 162 | 148 | 160 |
| Base Peak | |||
| Primary Loss | Dehydration ( | Dehydration ( | Decarbonylation ( |
| Key Mechanism | Ring contraction to Indene | Retro-Diels-Alder (RDA) |
Detailed Fragmentation Mechanism
The fragmentation of 1-Benzosuberol does not follow a random path; it follows a cascade of stabilization.
Pathway Analysis
-
Dehydration (
): The molecular ion ( 162) instantly loses water to form the 1,2-dihydro-3H-benzocycloheptene radical cation ( 144). This is typically the Base Peak (100% abundance) .[1] -
Ring Contraction (
144 116/115): The 7-membered ring is conformationally flexible but seeks aromatic stability. It ejects an ethylene molecule ( , 28 Da) to collapse into an Indene derivative ( 116) or loses an ethyl radical to form the Indenyl cation ( 115). -
Tropylium Formation: Unlike simple alkyl benzenes, the fused ring limits the formation of the pure tropylium ion (
91), but it is still observed as a secondary fragment from the breakdown of the cycloheptane moiety.
Visualization of Signaling Pathways (DOT)
Caption: Figure 1. Fragmentation tree of 1-Benzosuberol under 70 eV EI, highlighting the dominant dehydration pathway.
Experimental Data & Protocols
To replicate these results for comparative analysis or quality control (QC), follow this self-validating protocol.
Standardized GC-MS Protocol
This protocol ensures the thermal stability of the alcohol prior to ionization, preventing thermal dehydration in the injector port (a common artifact).
-
Instrument: Agilent 5977B MSD (or equivalent single quadrupole).
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C . Note: If M+ 162 is completely absent, lower inlet temp to 200°C to verify thermal stability.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range:
40–350.
Representative Spectral Data (Relative Abundance)
The following table summarizes the expected ion clusters for 1-Benzosuberol compared to its ketone analog.
| m/z | Ion Identity | Rel. Abundance (Benzosuberol) | Rel. Abundance (Benzosuberone) | Diagnostic Note |
| 162 | < 5% (Weak) | N/A | Parent ion (Alcohol). | |
| 160 | N/A | 40-60% | Parent ion (Ketone). Stable. | |
| 144 | 100% (Base) | < 5% | Key Differentiator. | |
| 132 | < 2% | 20-30% | Characteristic of cyclic ketones. | |
| 129 | 15-25% | < 5% | Alkyl loss from ring. | |
| 116 | Indene ( | 30-40% | 10-15% | Ring contraction product. |
| 91 | Tropylium ( | 20-30% | 20-30% | Non-specific aromatic fragment. |
References
-
NIST Mass Spectrometry Data Center. (2023). 1-Benzosuberone Mass Spectrum. NIST Chemistry WebBook, SRD 69.
-
PubChem. (2023). 1-Benzosuberol Compound Summary. National Library of Medicine.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for dehydration mechanisms in alcohols).
- Agilent Technologies. (2020). GC/MS Application Guide for Pharmaceutical Impurities. (Reference for DB-5ms protocols).
Sources
Comparative Reactivity Profile: 1-Tetralol vs. 1-Benzosuberol
[1]
Executive Summary
In the synthesis of fused polycyclic bioactive agents (e.g., SERMs, antidepressants), the choice between a 6-membered 1-tetralol (1,2,3,4-tetrahydronaphthalen-1-ol) and a 7-membered 1-benzosuberol (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol) scaffold is often dictated by pharmacophore requirements. However, their reactivity profiles differ significantly due to conformational ring strain and stereoelectronic alignment.
Key Verdict:
-
Oxidation: Both substrates oxidize readily to their corresponding ketones. However, 1-tetralol exhibits kinetically superior oxidation rates in sterically demanding protocols due to the accessible "half-chair" conformation compared to the fluxional "twist-chair" of benzosuberol.
-
Dehydration: 1-tetralol undergoes acid-catalyzed dehydration significantly faster, yielding the thermodynamically stable, conjugated 1,2-dihydronaphthalene. 1-benzosuberol requires higher activation energy due to the increased angle strain introduced upon planarizing the 7-membered ring (I-strain).
-
Solvolysis (S_N1): The 1-benzosuberyl cation benefits from relief of transannular strain upon ionization (sp3
sp2), often making solvolysis rates competitive with, or in specific leaving-group contexts faster than, the tetralin system.
Structural & Conformational Analysis
Understanding the reactivity requires analyzing the ground-state geometry and the transition-state energy landscape.
Stereoelectronic Alignment
Reactivity at the benzylic position is governed by the overlap between the
-
1-Tetralol (6-Ring): Exists predominantly in a half-chair conformation. The benzylic hydroxyl group prefers a pseudo-equatorial orientation, but the pseudo-axial C-H bond is nearly perpendicular to the aromatic plane (
). This allows for efficient hyperconjugative stabilization of the developing carbocation or radical intermediate. -
1-Benzosuberol (7-Ring): Exists in a flexible chair/twist-chair equilibrium. While it relieves torsional strain compared to cyclopentane, the 7-membered ring suffers from transannular interactions (Prelog strain). The alignment of the benzylic bond with the
-system is variable (fluxional), entailing an entropic cost to freeze the conformation into the reactive geometry.
Reaction Coordinate Visualization
The following diagram illustrates the energy landscape for the dehydration pathway, highlighting the product stability difference.
Figure 1: Comparative reaction coordinate for acid-catalyzed dehydration. Note the higher thermodynamic stability of the 6-membered alkene product.
Reactivity Profile 1: Oxidation Kinetics
Mechanistic Insight
In oxidation reactions (e.g., Jones, Swern, or catalytic aerobic oxidation), the rate-determining step often involves the abstraction of the benzylic proton.
-
Tetralol: The rigid half-chair holds the benzylic proton in a favorable alignment for abstraction.
-
Benzosuberol: Steric impedance from the "floppy" methylene groups at C-6 and C-7 can hinder the approach of bulky oxidants (e.g., IBX or Dess-Martin Periodinane).
Experimental Protocol: Stoichiometric Oxidation
Objective: Compare conversion rates using Jones Reagent (Chromic Acid).
Reagents:
-
Substrate (1.0 equiv)
-
Jones Reagent (2.5 M CrO₃ in H₂SO₄)
-
Solvent: Acetone (0.1 M concentration)
Workflow:
-
Dissolve 5 mmol of alcohol (Tetralol or Benzosuberol) in 50 mL acetone.
-
Cool to 0°C.
-
Add Jones reagent dropwise (1.2 equiv) over 10 minutes.
-
Critical Step: Quench aliquots at 5, 15, and 30 minutes into iPrOH.
-
Analyze via HPLC (UV 254 nm).
Expected Data:
| Time (min) | 1-Tetralol Conversion (%) | 1-Benzosuberol Conversion (%) |
| 5 | 85% | 65% |
| 15 | >98% | 88% |
| 30 | >99% | 96% |
Interpretation: 1-Tetralol reaches completion faster due to lower steric hindrance around the carbinol center.
Reactivity Profile 2: Acid-Catalyzed Dehydration
Mechanistic Insight
Dehydration proceeds via an E1 mechanism involving a carbocation intermediate.[1]
-
Carbocation Stability: Both form secondary benzylic carbocations. The resonance stabilization is comparable.
-
Product Stability (The Differentiator):
-
The double bond in 1,2-dihydronaphthalene (from tetralol) is nearly planar and perfectly conjugated with the benzene ring.
-
The double bond in benzocycloheptene (from benzosuberol) introduces significant angle strain. The ring cannot adopt a planar conformation, forcing the alkene to twist slightly, reducing
-orbital overlap efficiency.
-
Experimental Protocol: Dean-Stark Dehydration
Objective: Synthesize the alkene and measure reaction completion time.
Workflow Diagram:
Figure 2: Standard operating procedure for acid-catalyzed dehydration.
Protocol Details:
-
Setup: 250 mL RBF equipped with a Dean-Stark trap and reflux condenser.
-
Loading: Charge 1-tetralol or 1-benzosuberol (10 mmol) and Toluene (20 mL).
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (1 mmol).
-
Reflux: Heat to vigorous reflux (110°C).
-
Observation:
-
1-Tetralol: Water separation is rapid. Reaction typically complete in 1–2 hours .
-
1-Benzosuberol: Water separation is slower. Reaction typically requires 4–6 hours or higher catalyst loading (20 mol%) to reach completion due to the reversibility of the reaction and lower stability of the cyclic alkene.
-
Summary Comparison Table
| Feature | 1-Tetralol (6-Ring) | 1-Benzosuberol (7-Ring) |
| Conformation | Rigid Half-Chair | Flexible Twist-Chair |
| Benzylic Cation | Planar, well-conjugated | Planar, slight ring strain |
| Oxidation Rate | Fast ( | Moderate ( |
| Dehydration Rate | Very Fast (Product favored) | Slow (Equilibrium issues) |
| Alkene Product | Stable, Conjugated | Strained, Less Conjugated |
| Primary Application | Naphthalene synthesis, SERMs | Tricyclic Antidepressants |
References
-
Stereoelectronic Effects in Organic Chemistry.
- Deslongchamps, P. (1983). Pergamon Press. (Foundational text on orbital alignment in cyclic systems).
-
Solvolysis of Benzyl Chlorides and Deriv
-
Fainberg, A. H., & Winstein, S. (1957). "Correlation of Solvolysis Rates." Journal of the American Chemical Society.[2] (Establishes benzylic cation kinetics).
-
-
Conform
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitve source on I-strain and transannular interactions in 6 vs 7 membered rings).
-
Oxid
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
-
Dehydr
- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
